![molecular formula C35H36N2O6S B2863616 Ethyl 5-[4-(dipropylsulfamoyl)benzoyl]oxy-2-methyl-1-phenylbenzo[g]indole-3-carboxylate CAS No. 392242-76-1](/img/structure/B2863616.png)
Ethyl 5-[4-(dipropylsulfamoyl)benzoyl]oxy-2-methyl-1-phenylbenzo[g]indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis of Alkaloid Derivatives
Indole derivatives are significant in the synthesis of alkaloids, which are naturally occurring organic compounds mostly found in plants. They are known for their pharmacological effects. The compound can be used to synthesize novel alkaloid derivatives with potential biological activities .
Antimicrobial Agents
Thiophene derivatives, which are structurally similar to the compound you’re interested in, have shown promising antimicrobial activities. By modifying the indole structure, it’s possible to develop new antimicrobial agents that can be effective against a range of bacterial and fungal species .
Cancer Research
Indole derivatives are explored for their anticancer properties. They can interact with various cellular targets and can be designed to inhibit the growth of cancer cells. The compound could be used to develop new chemotherapeutic agents .
Tuberculosis Treatment
Some indole derivatives have been investigated for their antitubercular activity. Given the structural complexity and biological relevance of indoles, the compound could be a candidate for the development of new treatments against Mycobacterium tuberculosis .
Organic Synthesis Methodology
Indole derivatives are also important in organic synthesis. They can serve as building blocks for the construction of complex organic molecules. The compound could be used in the development of new synthetic methodologies, potentially leading to more efficient and greener chemical processes .
Pharmacological Research
The diverse biological activities of indole derivatives make them valuable in pharmacological research. They can be used to study various biological pathways and processes, potentially leading to the discovery of new drugs .
Direcciones Futuras
The future directions of research on this compound could involve further investigation into its synthesis methods, chemical reactions, and potential biological applications. Indole derivatives have shown various biologically vital properties, and their importance has led to the investigation of novel methods of synthesis .
Propiedades
IUPAC Name |
ethyl 5-[4-(dipropylsulfamoyl)benzoyl]oxy-2-methyl-1-phenylbenzo[g]indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36N2O6S/c1-5-21-36(22-6-2)44(40,41)27-19-17-25(18-20-27)34(38)43-31-23-30-32(35(39)42-7-3)24(4)37(26-13-9-8-10-14-26)33(30)29-16-12-11-15-28(29)31/h8-20,23H,5-7,21-22H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJUOSBPMXXVCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC2=CC3=C(C4=CC=CC=C42)N(C(=C3C(=O)OCC)C)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

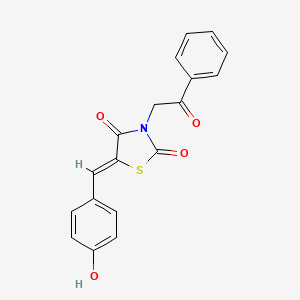
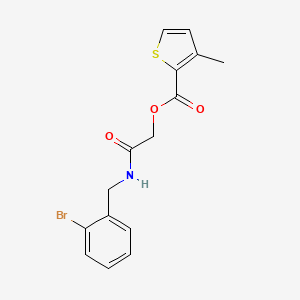
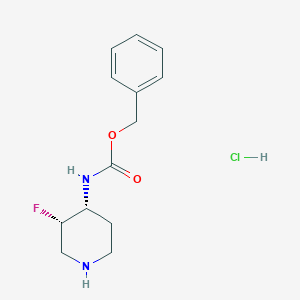
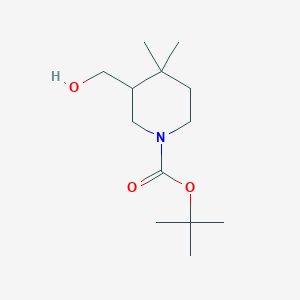

![N-(1-Cyano-1-cyclopropylethyl)-2-[1-(2-methoxyphenyl)ethylsulfanyl]acetamide](/img/structure/B2863542.png)
![{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate](/img/structure/B2863543.png)
![2-Cyclopropyl-5-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2863545.png)

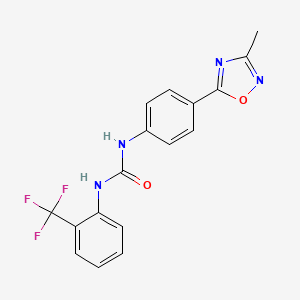
![(2S)-1-(1,1-Dioxo-1,2-benzothiazol-3-yl)-N-[2-(prop-2-enoylamino)ethyl]pyrrolidine-2-carboxamide](/img/structure/B2863548.png)
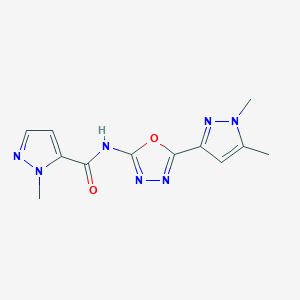
![5-[1-(4-Isopropylbenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2863550.png)
